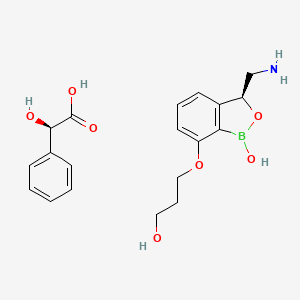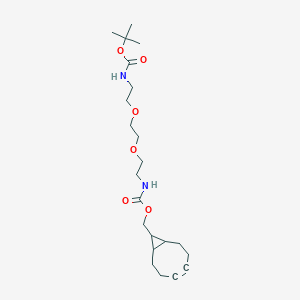
exo-BCN-PEG2-Boc-Amine
Overview
Description
exo-BCN-PEG2-Boc-Amine: is a compound that combines multiple functional groups, making it highly versatile for various applications. It contains a bicyclo[6.1.0]non-4-yne (BCN) group, a polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. The BCN group is known for its high reactivity, particularly in click chemistry, while the PEG chain enhances the compound’s solubility and biocompatibility. The Boc group serves as a protective group for the amine, preventing unwanted reactions until it is removed under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-BCN-PEG2-Boc-Amine typically involves multiple steps:
Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
PEGylation: The PEG chain is introduced to enhance solubility and biocompatibility. This step often involves the use of PEG derivatives.
Boc Protection: The amine group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The BCN group reacts with azide-tagged molecules to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to release the free amine.
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with the BCN group.
Acids: Mild acids like trifluoroacetic acid (TFA) are used for Boc deprotection.
Major Products:
Triazole Derivatives: Formed from the reaction of the BCN group with azides.
Free Amine: Obtained after Boc deprotection
Scientific Research Applications
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules and materials.
Polymer Chemistry: Enhances the properties of polymers through PEGylation.
Biology:
Bioconjugation: Facilitates the attachment of biomolecules for various biological studies.
Drug Delivery: Improves the solubility and stability of drug molecules.
Medicine:
Antibody-Drug Conjugates: Used in the development of targeted therapies.
Diagnostic Imaging: Enhances the properties of imaging agents.
Industry:
Nanotechnology: Used in the construction of nanomaterials.
Functional Materials: Enhances the properties of materials used in various industrial applications
Mechanism of Action
The mechanism of action of exo-BCN-PEG2-Boc-Amine involves its functional groups:
Comparison with Similar Compounds
endo-BCN-PEG2-Boc-Amine: Similar structure but different spatial arrangement.
BCN-PEG8-Amine: Longer PEG chain, offering different solubility and biocompatibility properties.
BCN-PEG4-O-Amine: Different functional group, offering varied reactivity.
Uniqueness:
Spatial Arrangement: The exo configuration of the BCN group provides unique reactivity compared to the endo configuration.
Versatility: Combines multiple functional groups, making it suitable for a wide range of applications
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWWKJBIIPHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110170 | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807501-87-6 | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807501-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


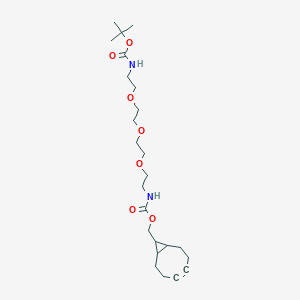
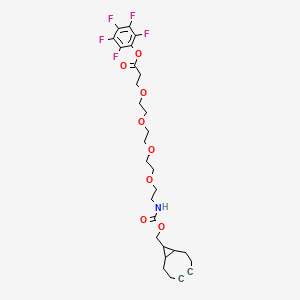
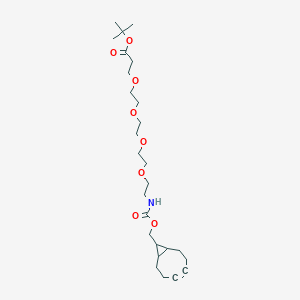
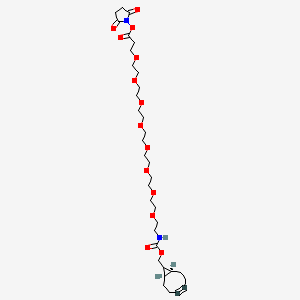
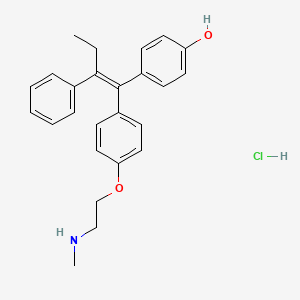
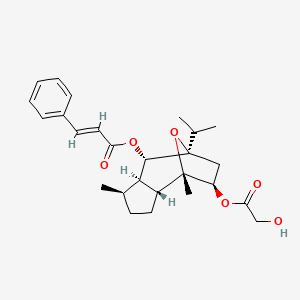




![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)


